molecular formula C10H11NO B015705 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 4424-80-0

1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No. B015705
Key on ui cas rn: 4424-80-0
M. Wt: 161.2 g/mol
InChI Key: HRVRAYIYXRVAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06972286B2

Procedure details

A solution of sodium azide (25 g, 370 mmol) in water (13 mL) and chloroform (160 mL) is cooled to 0° C. and treated dropwise with concentrated sulfuric acid (11 mL). Stirring is continued for 30 min and the layers separated. The organic layer is dried over anhydrous sodium sulfate, filtered, and α-tetralone (20 g, 137 mmol) is added in one protion with stirring. The resulting solution is heated at 40° C. and concentrated sulfuric acid (38 mL) is added dropwise to maintain the internal temperature at 40-45° C. and stirring continued for 1 h, then cooled to 20° C. and poured into a sepratory funnel. The bottom layer is added dropwise with stirring to ise water (900 mL). The resulting solids are collected by filtration, and dried in vacuo at 40° C. to give 19.7 g of an off-white solid (89%), mp 139-140° C.; MS (ESI+) m/z 162 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
38 mL
Type
reactant
Reaction Step Four
Name
Quantity
900 mL
Type
solvent
Reaction Step Five
Yield
89%

Identifiers

REACTION_CXSMILES
[N-:1]=[N+]=[N-].[Na+].S(=O)(=O)(O)O.[CH2:10]1[CH2:20][C:18](=[O:19])[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11]1>O.C(Cl)(Cl)Cl>[NH:1]1[C:17]2[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH2:11][CH2:10][CH2:20][C:18]1=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
13 mL
Type
solvent
Smiles
O
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
C1CC2=CC=CC=C2C(=O)C1
Step Four
Name
Quantity
38 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Five
Name
Quantity
900 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the internal temperature at 40-45° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
ADDITION
Type
ADDITION
Details
poured into a sepratory funnel
ADDITION
Type
ADDITION
Details
The bottom layer is added dropwise
STIRRING
Type
STIRRING
Details
with stirring
FILTRATION
Type
FILTRATION
Details
The resulting solids are collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C(CCCC2=C1C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.7 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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